molecular formula C16H25NO3 B023631 Tramadol N-Oxide CAS No. 147441-56-3

Tramadol N-Oxide

Cat. No.: B023631
CAS No.: 147441-56-3
M. Wt: 279.37 g/mol
InChI Key: HBXKSXMNNGHBEA-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide is a complex organic compound with a molecular formula of C17H28NO2 This compound is known for its unique structural features, which include a cyclohexyl ring substituted with a hydroxy group and a methoxyphenyl group, as well as a dimethylmethanamine N-oxide moiety

Mechanism of Action

Target of Action

Tramadol N-Oxide, also known as “1-[(1S,2S)-2-HYDROXY-2-(3-METHOXYPHENYL)CYCLOHEXYL]-N,N-DIMETHYLMETHANAMINE OXIDE”, “RWJ 38705”, or “[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide”, is a prodrug for tramadol . The primary targets of tramadol, and by extension, this compound, are the μ-opioid receptors . These receptors play a crucial role in pain transmission in the spinal cord .

Mode of Action

It is known that the metabolite (+)-o-desmethyl-tramadol (m1), which is produced from this compound, is an agonist of the μ-opioid receptor . This interaction with the μ-opioid receptors results in enhanced inhibitory effects on pain transmission in the spinal cord .

Biochemical Pathways

This compound is metabolized by O- and N-demethylation, and by conjugation reactions forming glucuronides and sulfates . The O-demethylation of tramadol to M1, the main analgesic effective metabolite, is catalyzed by cytochrome P450 (CYP) 2D6, whereas N-demethylation to M2 is catalyzed by CYP2B6 and CYP3A4 . These biochemical pathways play a significant role in the analgesic activity of this compound.

Pharmacokinetics

After oral administration, tramadol is rapidly and almost completely absorbed . Tramadol is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . Tramadol and its metabolites are mainly excreted via the kidneys . The mean elimination half-life is about 6 hours . The wide variability in the pharmacokinetic properties of tramadol can partly be ascribed to CYP polymorphism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its analgesic activity. The binding of its active metabolite M1 to μ-opioid receptors triggers intracellular events that diminish the transmission of pain signals, which blunts the emotional response to pain, providing pain relief .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in wastewater treatment plants, tramadol reacts to form this compound with a yield of 25%. At higher ozone doses, this compound dissipates, leading to the interpretation that secondary ozonation products are formed . This suggests that environmental conditions can influence the stability and action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide typically involves several steps:

    Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring, which can be achieved through cyclization reactions.

    Introduction of the Hydroxy and Methoxyphenyl Groups: The hydroxy and methoxyphenyl groups are introduced through substitution reactions, often using reagents such as methoxybenzene and hydroxylating agents.

    Attachment of the Dimethylmethanamine N-oxide Moiety: The final step involves the attachment of the dimethylmethanamine N-oxide moiety, which can be achieved through oxidation reactions using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

In industrial settings, the production of [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the N-oxide moiety, converting it to the corresponding amine.

    Substitution: The methoxyphenyl group can participate in substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Amines

    Substitution Products: Various substituted phenyl derivatives

Scientific Research Applications

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N,N-trimethylmethanaminium
  • [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine

Uniqueness

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide is unique due to the presence of the N-oxide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXKSXMNNGHBEA-GOEBONIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649541
Record name [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147441-56-3
Record name [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted its free base in basified water (pH>9) and then extracted with ether. The solid was then heated under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 (use of Pt/C is suggested for its ease of removal) on carbon was then added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru filter aid. The filtrate was concentrated under vacuum while being heated to a temperature <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: How does the pharmacokinetic profile of Tramadol N-oxide differ from tramadol?

A: While both this compound and tramadol achieve similar plasma levels after oral administration, this compound exhibits a longer duration of action (4-5 hours) compared to tramadol. [] This extended duration may be beneficial clinically, offering prolonged pain relief.

Q2: What are the major metabolic pathways of this compound in different species?

A: Studies in mice, rats, and dogs have identified several metabolic pathways for both this compound and tramadol. [, , ] These include N-oxide reduction (specific to this compound), O-demethylation, N-demethylation, cyclohexyl oxidation, oxidative N-dealkylation, dehydration, N-oxidation (specific to tramadol), and glucuronidation. [, , ] The specific metabolites and their proportions might vary between species.

Q3: How does the presence of gut microbiota affect the metabolism of this compound?

A: Research comparing this compound metabolism in specific pathogen-free and axenic mice revealed minimal qualitative and quantitative differences, except for a higher amount of unchanged this compound in axenic mice. [] This suggests that while gut microbiota might play a role, it might not significantly impact the overall metabolism of this compound.

Q4: What analytical techniques are commonly employed in the study of this compound and its metabolites?

A: Researchers primarily utilize LC-MS/MS (Liquid Chromatography coupled with Tandem Mass Spectrometry) and API-MS (Atmospheric Pressure Ionization Mass Spectrometry) for characterizing, identifying, and quantifying this compound and its metabolites in various biological matrices. [, , ] These techniques provide high sensitivity and selectivity for analyzing complex biological samples.

Q5: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A: While specific SAR studies focusing on modifications to the this compound structure are limited in the provided research, the data indirectly highlights a crucial aspect: the N-oxide moiety is a key structural feature for its prodrug function. [] Modification or removal of this group would likely alter its conversion to tramadol and impact its pharmacological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.